

Tiapamil Hydrochloride: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: *Tiapamil Hydrochloride*

Cat. No.: *B1262033*

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Abstract

Tiapamil Hydrochloride is a potent calcium channel blocker of the phenylalkylamine class, structurally related to verapamil. It exerts its pharmacological effects by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a negative chronotropic and inotropic effect on the heart. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Tiapamil Hydrochloride**.

Chemical Structure and Physicochemical Properties

Tiapamil Hydrochloride is chemically designated as N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine 1,1,3,3-tetraoxide hydrochloride. Its structure is characterized by two dimethoxyphenyl moieties linked by a complex side chain containing a dithiane dioxide ring and a tertiary amine.

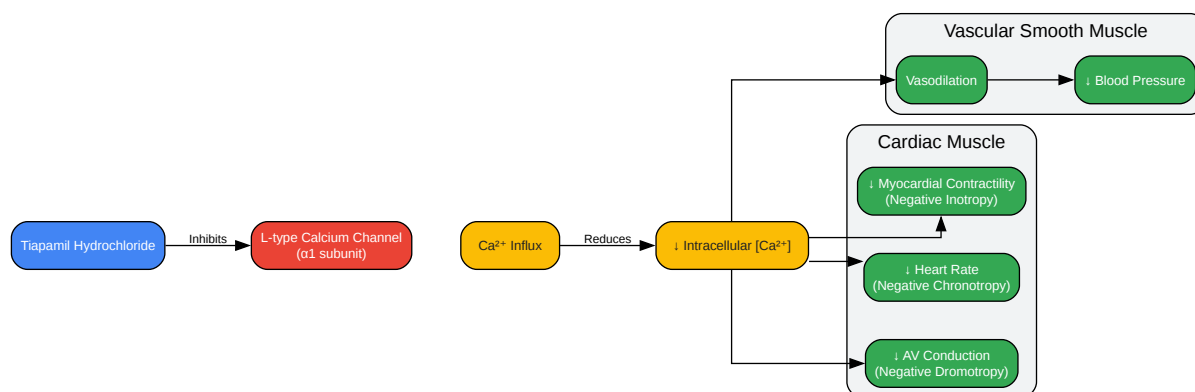
Property	Value	Reference
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine hydrochloride	[1]
Synonyms	Ro 11-1781, Dimeditiapramine Hydrochloride	[1][2]
CAS Number	57010-32-9	[2]
Molecular Formula	C26H38ClNO8S2	[1][2]
Molecular Weight	592.16 g/mol	[1][2]
Melting Point	139.94 °C	[3]
Solubility	Soluble in DMSO	[1]
Appearance	White solid	N/A

Mechanism of Action and Signaling Pathway

Tiapamil Hydrochloride is a non-dihydropyridine calcium channel blocker that primarily targets L-type voltage-gated calcium channels. By binding to the α_1 subunit of the channel, it inhibits the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells.[4] [5] This reduction in intracellular calcium concentration leads to several downstream effects:

- **Vascular Smooth Muscle Relaxation:** Decreased intracellular calcium in vascular smooth muscle cells leads to vasodilation, resulting in reduced peripheral resistance and a subsequent lowering of blood pressure.[5]
- **Negative Inotropic Effect:** In cardiac muscle cells, the reduced calcium influx leads to a decrease in the force of myocardial contraction.[4]
- **Negative Chronotropic Effect:** Tiapamil slows the heart rate by decreasing the rate of depolarization in the sinoatrial (SA) node.[4]

- Negative Dromotropic Effect: It prolongs the conduction of the electrical impulse through the atrioventricular (AV) node.[6]



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Caption: Signaling pathway of **Tiapamil Hydrochloride**.

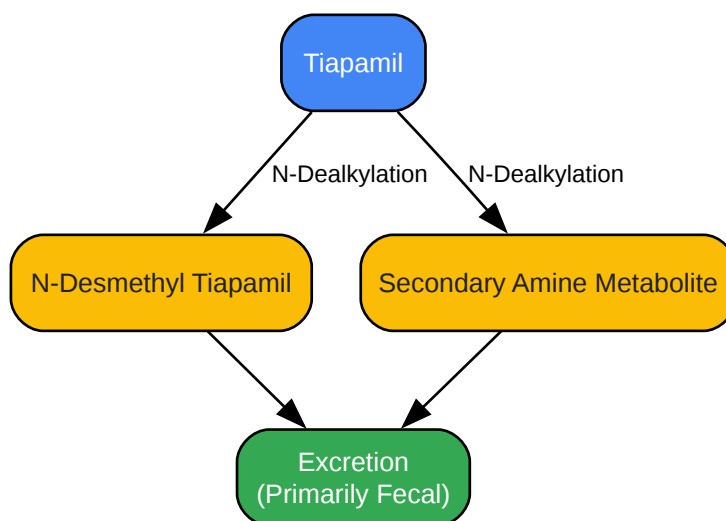
Pharmacological Properties and Hemodynamic Effects

Clinical and preclinical studies have demonstrated the significant hemodynamic effects of **Tiapamil Hydrochloride**. It is effective in reducing blood pressure and heart rate, making it a candidate for the treatment of hypertension and angina pectoris.[7][8]

Parameter	Effect	Reference
Mean Arterial Pressure	↓	[7]
Heart Rate	↓	[7][9]
Total Peripheral Resistance	↓	[7]
Cardiac Output	↑ or unchanged	[7][8]
Myocardial Oxygen Demand	↓	[8]
Exercise Tolerance (in angina patients)	↑	[8]

Biotransformation

Tiapamil undergoes extensive metabolism, primarily through N- and O-dealkylation pathways, similar to verapamil. The main metabolites are the N-desmethyl derivative and a secondary amine formed by the loss of the dimethoxyphenethyl group. These metabolites have low pharmacological activity.[3]



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Caption: Biotransformation of Tiapamil.

Experimental Protocols

Determination of Tiapamil and its Metabolites by HPLC

This method is adapted from protocols for the analysis of related compounds like verapamil and tiapride.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To quantify **Tiapamil Hydrochloride** and its major metabolites in plasma or urine.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with UV detection.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Dichloromethane (for extraction)
- Sodium hydroxide

Procedure:

- Sample Preparation (Plasma/Urine):
 - To 0.5 mL of plasma or urine, add a suitable internal standard.
 - Alkalinize the sample with sodium hydroxide.
 - Extract Tiapamil and its metabolites with dichloromethane.
 - Evaporate the organic layer to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted with orthophosphoric acid) and an organic modifier (e.g., acetonitrile/methanol mixture). The exact gradient will need to be optimized.
 - Flow Rate: 1.0 - 1.5 mL/min.
 - Detection Wavelength: 278 nm.
 - Injection Volume: 20 µL.
- Quantification:
 - Construct a calibration curve using standard solutions of Tiapamil and its metabolites.
 - Determine the concentration in the samples by comparing the peak areas to the calibration curve.

Assessment of Calcium Channel Blocking Activity in Isolated Vascular Smooth Muscle

This protocol is based on established methods for evaluating the effects of calcium channel blockers on vascular tissue.[\[13\]](#)

Objective: To determine the inhibitory effect of **Tiapamil Hydrochloride** on calcium-induced contractions in isolated arterial preparations.

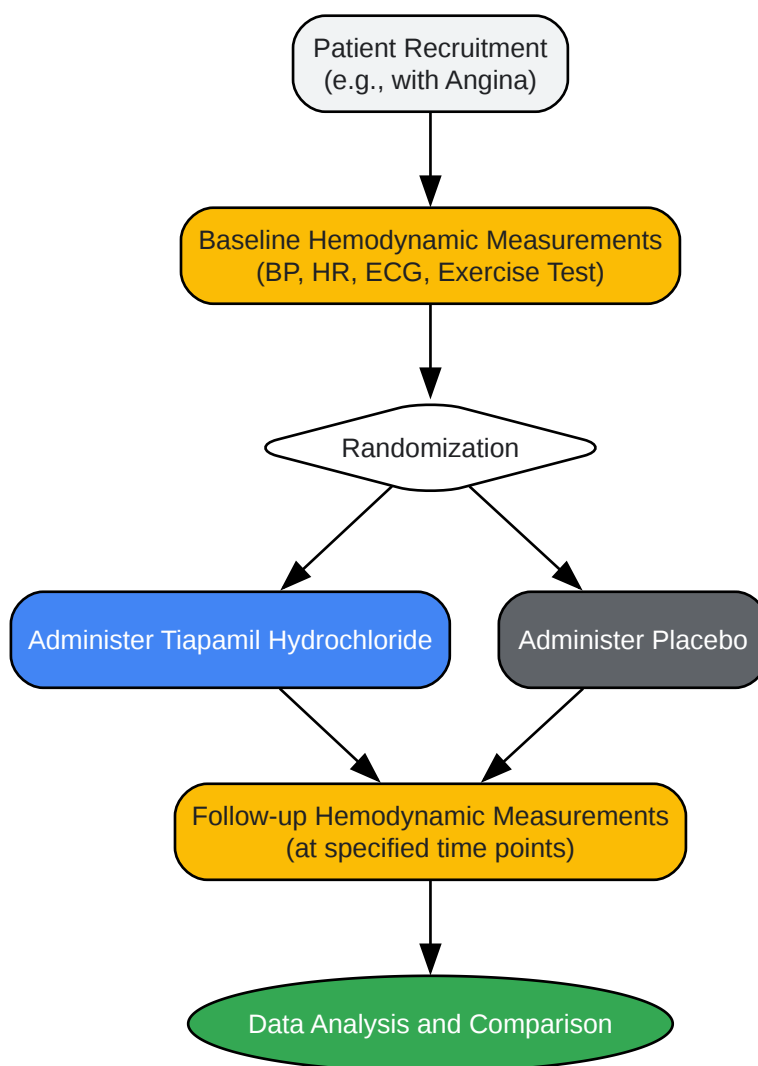
Materials:

- Isolated rat aorta or other suitable artery.
- Organ bath system with force transducer.
- Physiological salt solution (e.g., Krebs-Henseleit solution).

- High potassium depolarizing solution (e.g., Krebs-Henseleit with elevated KCl).
- **Tiapamil Hydrochloride** stock solution.
- Calcium chloride solution.

Procedure:

- Tissue Preparation:
 - Isolate the artery and cut into rings of 2-3 mm width.
 - Mount the arterial rings in the organ bath containing physiological salt solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.
 - Allow the tissue to equilibrate under a resting tension of ~2g for at least 60 minutes.
- Experimental Protocol:
 - Depolarize the tissue by replacing the physiological salt solution with a high potassium, calcium-free solution.
 - After a stable baseline is achieved, cumulatively add calcium chloride to induce concentration-dependent contractions.
 - Wash the tissue and allow it to return to baseline.
 - Incubate the tissue with a known concentration of **Tiapamil Hydrochloride** for a predetermined time (e.g., 30 minutes).
 - Repeat the cumulative addition of calcium chloride in the presence of Tiapamil.
- Data Analysis:
 - Construct concentration-response curves for calcium chloride in the absence and presence of Tiapamil.
 - Calculate the IC₅₀ value for Tiapamil's inhibition of calcium-induced contractions.



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Caption: Workflow for a clinical trial assessing hemodynamic effects.

Conclusion

Tiapamil Hydrochloride is a well-characterized calcium channel blocker with significant potential in the management of cardiovascular diseases. Its mechanism of action, centered on the inhibition of L-type calcium channels, translates into beneficial hemodynamic effects. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Further research into its clinical applications and long-term safety profile is warranted.

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